molecular formula C15H11ClN2O B5851889 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide

Cat. No.: B5851889
M. Wt: 270.71 g/mol
InChI Key: FMESBQMPIIAQFM-UHFFFAOYSA-N
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Description

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide: is an organic compound with a molecular formula of C15H11ClN2O. This compound is characterized by the presence of a chloro group, a cyanophenyl group, and a methylbenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2-chloro-4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide can undergo nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the cyanophenyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the cyanophenyl group.

    Reduction Products: Reduced forms of the cyanophenyl group.

Scientific Research Applications

Chemistry: 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in biochemical assays to understand its mechanism of action and potential therapeutic applications.

Medicine: Research is ongoing to explore the potential of this compound as a lead compound in drug discovery. Its unique structure makes it a candidate for the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanophenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

  • 2-chloro-N-(4-cyanophenyl)acetamide
  • 2-chloro-N-(4-chlorophenyl)acetamide
  • 2-chloro-N-(4-methylphenyl)acetamide

Comparison: 2-chloro-N-(4-cyanophenyl)-4-methylbenzamide is unique due to the presence of both a cyanophenyl group and a methylbenzamide group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the cyanophenyl group enhances its reactivity in nucleophilic substitution reactions, while the methylbenzamide group contributes to its stability and potential biological activity.

Properties

IUPAC Name

2-chloro-N-(4-cyanophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-2-7-13(14(16)8-10)15(19)18-12-5-3-11(9-17)4-6-12/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMESBQMPIIAQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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